molecular formula C21H20N4O2 B7710498 3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No.: B7710498
M. Wt: 360.4 g/mol
InChI Key: NAUJALMYGBLJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide, also known as PPQ-102, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazoloquinolines, which have been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties. PPQ-102 has been synthesized using various methods and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and cell survival. This compound has also been found to inhibit the activity of the RNA helicase DDX3, which is essential for the replication of certain viruses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In preclinical studies, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis in cancer cells. This compound has also been found to reduce the viral load and inhibit the replication of viruses in infected cells. Furthermore, this compound has been found to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high binding affinity to its target proteins. This compound is also stable and can be easily synthesized using various methods. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One potential direction is to investigate the efficacy of this compound in combination with other anticancer drugs or antiviral drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its optimal dosage and administration route. Furthermore, the development of this compound derivatives with improved solubility and potency could enhance its therapeutic potential. Finally, the investigation of the mechanism of action of this compound could provide insights into the development of novel therapies for cancer and infectious diseases.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and its derivatives.

Synthesis Methods

3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been synthesized using different methods, including the Suzuki coupling reaction, Sonogashira coupling reaction, and Buchwald-Hartwig coupling reaction. The most commonly used method involves the Suzuki coupling reaction between 3-bromo-4-methoxybenzaldehyde and 1-propyl-1H-pyrazolo[3,4-b]quinoline-3-amine, followed by the reaction with 4-methoxybenzeneboronic acid in the presence of a palladium catalyst. This method yields this compound with high purity and yield.

Scientific Research Applications

3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has shown potential in various scientific research applications, including cancer therapy and infectious diseases. In preclinical studies, this compound has exhibited potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound has also shown antiviral activity against the Zika virus, Dengue virus, and Chikungunya virus. Furthermore, this compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

3-methoxy-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-3-11-25-20-17(13-14-7-4-5-10-18(14)22-20)19(24-25)23-21(26)15-8-6-9-16(12-15)27-2/h4-10,12-13H,3,11H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUJALMYGBLJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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